An In-depth Technical Guide to 6-Chloro-4-pyridazinamine and its Methylated Analogue for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Chloro-4-pyridazinamine and its Methylated Analogue for Researchers, Scientists, and Drug Development Professionals
Central Isomers in Focus: A Technical Overview of 6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine
This technical guide provides a comprehensive overview of two closely related pyridazine derivatives: 6-Chloro-4-pyridazinamine (CAS No. 29049-45-4) and 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4). These compounds serve as crucial building blocks in medicinal chemistry, particularly in the synthesis of biologically active molecules. This document will delve into their chemical and physical properties, synthesis methodologies, reactivity, and applications in drug discovery, with a special focus on the role of 6-Chloro-4-methylpyridazin-3-amine as a key intermediate in the production of the spinal muscular atrophy drug, Risdiplam.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below, allowing for a clear comparison.
| Property | 6-Chloro-4-pyridazinamine | 6-Chloro-4-methylpyridazin-3-amine |
| CAS Number | 29049-45-4 | 64068-00-4 |
| Molecular Formula | C₄H₄ClN₃ | C₅H₆ClN₃ |
| Molecular Weight | 129.55 g/mol | 143.57 g/mol |
| Appearance | Light yellow to light brown solid | Off-white to light brown solid |
| Melting Point | 153-154 °C | 137 °C |
| Boiling Point (Predicted) | 368.3±22.0 °C at 760 mmHg | 360.2±37.0 °C at 760 mmHg |
| Density (Predicted) | 1.437 g/cm³ | 1.349±0.06 g/cm³ |
| pKa (Predicted) | 4.55±0.10 | 4.49±0.10 |
| Solubility | Low solubility in water; soluble in some organic solvents like alcohols and ethers. | Soluble in organic solvents. |
| Storage | Keep in dark place, inert atmosphere, 2–8 °C | Keep in dark place, inert atmosphere, 2–8 °C |
Synthesis and Experimental Protocols
The synthesis of these pyridazinamine derivatives typically involves the amination of dichloropyridazine precursors. The regioselectivity of the amination can be a significant challenge, often leading to mixtures of isomers that require careful purification.
Synthesis of 6-Chloro-4-pyridazinamine
A general method for the synthesis of 6-Chloro-4-pyridazinamine involves the reaction of 3,5-dichloropyridazine with ammonia.
Experimental Protocol:
-
To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1 g, 6.71 mmol).
-
Add dioxane (2 mL) and a solution of ammonia (8 mL).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
After the reaction is complete, cool the mixture and collect the resulting solid by filtration to yield 6-Chloro-4-pyridazinamine as a brown solid.
Purification: The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 6-Chloro-4-methylpyridazin-3-amine
The synthesis of 6-Chloro-4-methylpyridazin-3-amine, a key intermediate for Risdiplam, starts from 3,6-dichloro-4-methylpyridazine. This reaction is known to produce a mixture of 6-chloro-4-methylpyridazin-3-amine and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1]
Experimental Protocol:
-
In a pressure vessel, combine 3,6-dichloro-4-methyl-pyridazine (400 g) and an ammonia solution (4000 ml).[1]
-
Heat the mixture to 120-125°C and maintain stirring at this temperature under pressure.[1]
-
After the reaction is complete, cool the reaction mixture to 25-30°C.
-
Add water to the cooled mixture and stir.
-
Filter the resulting solid, wash it with water, and dry it.[1]
-
The crude product is a mixture of 6-chloro-4-methylpyridazin-3-amine and 6-chloro-5-methylpyridazin-3-amine.[1]
Purification:
-
The obtained solid mixture is slurried in ethyl acetate, heated to 75-80°C, and then cooled to 25-30°C.[1]
-
The solid is filtered and washed with ethyl acetate.[1]
-
The solvent is distilled off completely.[1]
-
The resulting compound is further slurried in n-heptane to yield a purified mixture of the isomers.[1]
-
Further purification to isolate the desired 6-chloro-4-methylpyridazin-3-amine can be achieved by recrystallization from ethanol.[1]
Synthesis Workflow for 6-Chloro-4-methylpyridazin-3-amine
Caption: Synthesis workflow for 6-Chloro-4-methylpyridazin-3-amine.
Reactivity and Applications in Drug Development
Both 6-Chloro-4-pyridazinamine and its methylated analog are versatile intermediates in organic synthesis, primarily due to the reactive chlorine atom which can be displaced through various nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making them valuable scaffolds in the design of novel therapeutic agents.
Derivatives of 6-chloropyridazines have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. The pyridazine nucleus is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif.
6-Chloro-4-pyridazinamine in Medicinal Chemistry
6-Chloro-4-pyridazinamine serves as a building block for the synthesis of diverse heterocyclic compounds with potential biological activities. The amino group can be functionalized, and the chloro group can be substituted to generate libraries of compounds for high-throughput screening in drug discovery programs.
6-Chloro-4-methylpyridazin-3-amine as a Precursor to Risdiplam
The most significant application of 6-Chloro-4-methylpyridazin-3-amine is its role as a key starting material in the synthesis of Risdiplam. Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, leading to an increased production of functional SMN protein. This is crucial for the treatment of spinal muscular atrophy (SMA), a genetic disorder caused by a deficiency of the SMN protein.
General Reactivity of 6-Chloropyridazinamines
Caption: General reactivity of 6-chloropyridazinamines in SNAr reactions.
Signaling Pathway and Mechanism of Action: The Case of Risdiplam
The therapeutic effect of drugs derived from these intermediates is best understood by examining the mechanism of action of Risdiplam. Risdiplam targets the splicing of the SMN2 gene. In individuals with SMA, the SMN1 gene is mutated, and the SMN2 gene predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.
Risdiplam acts as a splicing modifier by binding to two specific sites on the SMN2 pre-mRNA: the 5'-splice site of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The increased levels of SMN protein help to maintain the health and function of motor neurons, thereby mitigating the symptoms of SMA.
Mechanism of Action of Risdiplam
Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.
Safety and Handling
Both 6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Standard laboratory safety precautions should be followed when handling these compounds, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood. These compounds should be stored in a cool, dry, and dark place under an inert atmosphere to ensure stability.
Conclusion
6-Chloro-4-pyridazinamine and 6-Chloro-4-methylpyridazin-3-amine are valuable heterocyclic building blocks with significant applications in medicinal chemistry and drug development. Their reactivity allows for the synthesis of a wide array of derivatives with diverse biological activities. The successful development of Risdiplam, a life-changing therapy for spinal muscular atrophy, highlights the importance of 6-Chloro-4-methylpyridazin-3-amine as a key intermediate. Further exploration of the chemical space around these pyridazine scaffolds holds promise for the discovery of new therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists working with these important chemical entities.
